

## 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea CAS number and molecular structure

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Compound of Interest

1-(2-Chloroethyl)-3-(2hydroxyethyl)urea

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B1345949

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# In-Depth Technical Guide: 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea**, a chemical intermediate with the CAS number 71479-93-1. While this compound is primarily recognized as a precursor in the synthesis of its nitroso derivative, which has been investigated for its potential as a chemotherapeutic agent, this document will focus on the available technical data for the non-nitrosated parent compound. The guide will cover its chemical identity, molecular structure, and summarize the limited publicly available information regarding its synthesis and properties.

## **Chemical Identity and Molecular Structure**

CAS Number: 71479-93-1

Molecular Formula: C5H11ClN2O2

Molecular Weight: 166.61 g/mol



The molecular structure of **1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** consists of a central urea core substituted with a 2-chloroethyl group on one nitrogen atom and a 2-hydroxyethyl group on the other.

Molecular Structure Diagram:

Caption: Molecular Structure of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea.

## **Physicochemical Data**

Quantitative data for **1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** is limited in publicly accessible literature. The following table summarizes the available information.

Property	Value	Source
CAS Number	71479-93-1	Chemical Suppliers
Molecular Formula	C5H11CIN2O2	Chemical Suppliers
Molecular Weight	166.61 g/mol	Chemical Suppliers

Note: Experimental data such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

## **Synthesis and Experimental Protocols**

Detailed experimental protocols for the synthesis of **1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** are not explicitly described in the available scientific literature. However, based on general organic synthesis principles and a patent for a structurally similar compound, a potential synthetic route can be proposed.

## **Proposed Synthetic Pathway**

The synthesis of **1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** could likely be achieved through a two-step process:

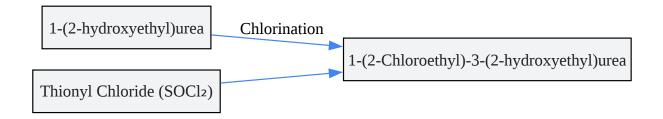
 Formation of the Hydroxyethyl Urea Precursor: Reaction of a suitable starting material to form 1-(2-hydroxyethyl)urea.



• Chlorination: Introduction of the 2-chloroethyl group.

A plausible approach for the second step, by analogy to the synthesis of 1-(2-chloroethyl)-3-cyclohexylurea, would involve the chlorination of a hydroxyethyl-substituted urea precursor using a chlorinating agent like thionyl chloride (SOCl<sub>2</sub>).

Logical Workflow for Proposed Synthesis:



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Caption: Proposed synthesis workflow for 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea.

### **Experimental Protocol (Hypothetical)**

This is a generalized, hypothetical protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Reaction: Chlorination of 1-(2-hydroxyethyl)urea.

#### Materials:

- 1-(2-hydroxyethyl)urea
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
- Inert gas (e.g., nitrogen, argon)
- Quenching solution (e.g., ice-water)
- Extraction solvent (e.g., ethyl acetate)



• Drying agent (e.g., anhydrous sodium sulfate)

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 1-(2-hydroxyethyl)urea in an anhydrous aprotic solvent.
- Cool the solution in an ice bath.
- Slowly add thionyl chloride dropwise to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.
- Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-water.
- Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product using a suitable method such as recrystallization or column chromatography.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

## **Biological Activity and Signaling Pathways**

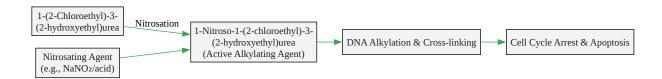
There is a significant lack of information regarding the specific biological activity and associated signaling pathways of **1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** itself. The vast majority of research has focused on its nitroso derivative, **1-**nitroso-**1-(2-chloroethyl)-3-(2-hydroxyethyl)urea**.



The nitroso derivative belongs to the class of nitrosoureas, which are known alkylating agents. These compounds are generally understood to exert their cytotoxic effects through the generation of reactive electrophilic species that can alkylate DNA and other cellular macromolecules, ultimately leading to cell death.

Hypothesized Role as a Prodrug Intermediate:

**1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** serves as a stable precursor that can be converted into the active nitrosourea agent through a nitrosation reaction.



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Caption: Role as a precursor to an active DNA alkylating agent.

## **Applications in Research and Drug Development**

The primary application of **1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** is as a key intermediate in the synthesis of its corresponding nitrosourea. This nitroso derivative has been a subject of interest in cancer research due to its potential alkylating properties.

Researchers and drug development professionals may utilize **1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** for:

- Synthesis of Novel Nitrosourea Analogs: As a building block for creating new potential anticancer agents with modified properties.
- Structure-Activity Relationship (SAR) Studies: To understand how modifications to the urea structure affect the biological activity of the resulting nitrosourea.



 Development of Drug Delivery Systems: As a starting material for prodrugs or targeted drug delivery systems.

## Conclusion

**1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea** is a chemical compound with a confirmed identity (CAS No. 71479-93-1) that holds significance primarily as a synthetic precursor. While detailed experimental and biological data for the compound itself are scarce in the public domain, its role as an intermediate in the synthesis of a potential DNA alkylating agent underscores its importance in the field of medicinal chemistry and drug discovery. Further research is warranted to fully characterize the physicochemical properties and any intrinsic biological activity of this molecule. Professionals in drug development should note that the majority of efficacy and toxicity data will be associated with its nitroso derivative.

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